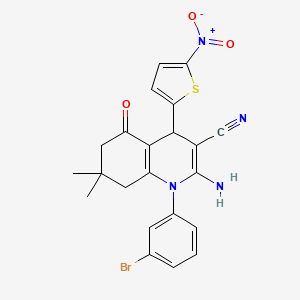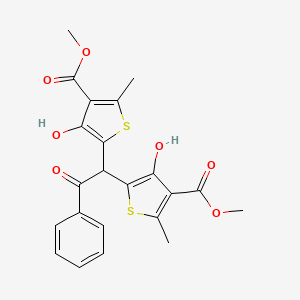![molecular formula C16H21N5O4S B4332385 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4332385.png)
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine
Vue d'ensemble
Description
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine, also known as DMAT, is a chemical compound used in scientific research. DMAT is a tetrazole-based compound that has been synthesized and studied for its potential use in cancer treatment. In
Mécanisme D'action
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine binds to the ATP-binding site of Hsp90 and inhibits its activity. This leads to the destabilization and degradation of oncogenic client proteins that are dependent on Hsp90 for their stability and function. 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to induce apoptosis in cancer cells and has demonstrated efficacy in preclinical studies.
Biochemical and Physiological Effects
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to have a selective inhibitory effect on Hsp90 activity in cancer cells compared to normal cells. This selectivity is thought to be due to the higher expression of Hsp90 in cancer cells. 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has also been shown to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is a useful tool for studying the role of Hsp90 in cancer and for identifying potential therapeutic targets. However, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has limitations in terms of its specificity for Hsp90 and its potential off-target effects. Additionally, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
For 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine research include the development of more specific Hsp90 inhibitors and the identification of biomarkers that can predict response to Hsp90 inhibition. Additionally, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine may have potential applications in other diseases where Hsp90 plays a role, such as neurodegenerative diseases and infectious diseases. Further research is needed to fully understand the potential of 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine and other Hsp90 inhibitors in these areas.
Applications De Recherche Scientifique
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been studied for its potential use in cancer treatment. Specifically, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is overexpressed in cancer cells and is involved in the stabilization and activation of many oncogenic client proteins. Inhibition of Hsp90 activity by 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine leads to the degradation of these client proteins and ultimately results in cell death.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-11-8-20(9-12(2)25-11)15(22)10-21-18-16(17-19-21)13-4-6-14(7-5-13)26(3,23)24/h4-7,11-12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVVOPRQHBSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholin-4-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332305.png)
![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332311.png)
![N-[4-(piperidin-1-ylmethyl)benzyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332318.png)
![2-amino-4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4332325.png)
![2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4332332.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332349.png)


![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4332370.png)
![4-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4332388.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4332391.png)
![N-{4-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}isonicotinamide](/img/structure/B4332402.png)
![N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B4332406.png)
![3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4332411.png)